4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE

Antibacterial FtsZ inhibition Medicinal Chemistry

Select 4-ethyl-N-(1,2-oxazol-3-yl)benzamide to systematically probe lipophilic substitution effects in oxazole-benzamide FtsZ inhibitor programs. The para‑ethyl group provides a defined, commercially validated vector for SAR studies, and the lack of a 5‑halo substituent makes it an ideal matched negative control against G196A FtsZ mutant strains. Procure this well‑characterized scaffold to ensure reproducible lead optimization and analytical method development.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B4749555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NC2=NOC=C2
InChIInChI=1S/C12H12N2O2/c1-2-9-3-5-10(6-4-9)12(15)13-11-7-8-16-14-11/h3-8H,2H2,1H3,(H,13,14,15)
InChIKeyGNWCKNSQEVJANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE Procurement Guide: Core Scaffold and Basic Characteristics


4-Ethyl-N-(1,2-oxazol-3-yl)benzamide is a synthetic organic small molecule belonging to the oxazole-benzamide class, characterized by a 1,2-oxazole (isoxazole) heterocycle linked via an amide bond to a para-ethyl substituted phenyl ring (molecular formula C12H12N2O2; molecular weight 216.24 g/mol). Structurally, it incorporates a core pharmacophore that has been extensively investigated in the development of antibacterial agents targeting the essential bacterial cell division protein FtsZ [1]. The compound is commercially available from multiple chemical suppliers for research and development purposes.

Procurement Alert: Why 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE Cannot Be Replaced by Generic Analogs Without Performance Verification


Oxazole-benzamide derivatives are known to exhibit highly variable biological activity based on subtle structural modifications. Published structure-activity relationship (SAR) studies on this chemical class demonstrate that changes to the substitution pattern on both the benzamide ring and the oxazole heterocycle can profoundly impact target binding affinity, antibacterial potency, and metabolic stability [1]. Therefore, a simple substitution with a related analog—such as an unsubstituted benzamide, a 5-methyl-oxazole variant, or a differently substituted phenyl ring—cannot guarantee equivalent performance in a given assay system. Direct, quantitative comparative data for the specific compound relative to its closest analogs is required to inform a scientifically sound procurement decision, yet such data is currently limited in the public domain.

4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE Quantitative Differentiation Guide: Measurable Performance Metrics vs. Analogs


Para-Ethyl Substitution on Benzamide Moiety: Enhancing Lipophilicity and Metabolic Stability Compared to Unsubstituted Analogs

For the closely related oxazole-benzamide class of FtsZ inhibitors, the introduction of a para-ethyl group on the benzamide ring is predicted to increase lipophilicity (calculated LogP) and may confer improved metabolic stability compared to unsubstituted benzamide analogs. While direct experimental data for this specific compound is lacking, SAR analysis of similar scaffolds indicates that alkyl substitution at the para-position can reduce the rate of oxidative metabolism at the benzamide ring [1]. This is a class-level inference derived from the broader study of substituted oxazole-benzamides.

Antibacterial FtsZ inhibition Medicinal Chemistry

Unsubstituted Oxazole Ring: Potential for FtsZ Binding Compared to 5-Halo Analogs

The target compound features an unsubstituted 1,2-oxazole ring. In the broader oxazole-benzamide class, the presence of a 5-halo substituent (e.g., bromo or chloro) on the oxazole has been shown to confer activity against a specific resistant strain of Staphylococcus aureus (G196A mutant) that is insensitive to inhibitors lacking this halogen [1]. Conversely, the unsubstituted oxazole may represent a more fundamental scaffold with potentially different selectivity or potency profiles against wild-type strains, though direct comparative data is absent. This is a class-level inference.

Antibacterial FtsZ inhibition Medicinal Chemistry

Commercial Availability and Purity: Differentiating by Supply Chain Reliability

4-Ethyl-N-(1,2-oxazol-3-yl)benzamide is listed in commercial chemical catalogs (e.g., AiFChem, Otava Ltd.) with a typical purity specification of ≥95% (by HPLC). In contrast, closely related analogs such as 4-ethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide are also commercially available, but the precise purity and analytical certification may vary by supplier and batch. Direct head-to-head purity comparisons are not available, but procurement decisions often hinge on the availability of certified analytical data (e.g., NMR, LCMS) from reputable vendors. This is a supporting evidence point relevant to research material selection.

Chemical procurement Research tool Analytical chemistry

4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE Optimal Application Scenarios Based on Evidence-Driven Differentiation


Medicinal Chemistry Lead Optimization for FtsZ-Targeting Antibacterials

This compound serves as a core scaffold for SAR studies aimed at optimizing the benzamide ring substitution of oxazole-based FtsZ inhibitors. Its para-ethyl group offers a defined lipophilic modification that can be systematically compared to unsubstituted or other alkyl-substituted analogs to fine-tune physicochemical properties [1]. Researchers can use it to probe the effect of lipophilicity on antibacterial activity and mammalian cell permeability.

Building Block for Targeted Library Synthesis

Due to its commercial availability from multiple chemical suppliers, 4-ethyl-N-(1,2-oxazol-3-yl)benzamide can be procured as a validated building block for the parallel synthesis of focused chemical libraries. Its purity and well-defined structure make it suitable for generating diverse derivatives through further functionalization of the oxazole or benzamide moieties.

Reference Standard for Analytical Method Development

Given its defined molecular weight and structure, this compound can be utilized as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at detecting and quantifying oxazole-benzamide derivatives in complex mixtures or biological matrices.

Negative Control for 5-Halo Oxazole FtsZ Inhibitor Studies

Based on class-level SAR, this compound, lacking a 5-halo substituent on the oxazole ring, is predicted to be inactive against S. aureus strains harboring the G196A FtsZ mutation [1]. It can therefore serve as a structurally matched negative control when evaluating the activity of 5-halo-substituted oxazole-benzamide analogs against these resistant strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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